molecular formula C21H22N2O3 B609837 Paquinimod CAS No. 248282-01-1

Paquinimod

Cat. No. B609837
CAS RN: 248282-01-1
M. Wt: 350.42
InChI Key: DIKSYHCCYVYKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paquinimod is a small molecule drug developed for the treatment of Systemic Lupus Erythematosus (SLE), an autoimmune disease . It belongs to the class of quinoline-3-carboxamide derivatives, a group of compounds with immunomodulatory properties .


Molecular Structure Analysis

Paquinimod has a molecular formula of C21H22N2O3 . It belongs to the class of organic compounds known as aromatic anilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Physical And Chemical Properties Analysis

Paquinimod has a molecular weight of 350.420 . The elemental analysis shows that it contains Carbon (71.98%), Hydrogen (6.33%), Nitrogen (7.99%), and Oxygen (13.70%) .

Scientific Research Applications

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Paquinimod has been studied as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF). It acts as an inhibitor of S100A9, a protein involved in the inflammatory response and fibrotic processes . In a study, treatment with Paquinimod prevented the development of lung fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis . Elevated S100A9 levels in the serum and bronchoalveolar lavage fluid were independent risk factors for poor prognosis in patients with IPF .

Treatment of Systemic Lupus Erythematosus (SLE)

Paquinimod is being developed for the treatment of Systemic Lupus Erythematosus (SLE), an autoimmune disease that mainly affects women of fertile age . The disease progresses in flares with relatively symptom-free periods in between .

Treatment of Liver Fibrosis

Paquinimod’s in vivo efficacy has been demonstrated in murine models of liver fibrosis . This suggests its potential application in treating liver fibrosis.

Treatment of Collagen-Induced Osteoarthritis

Paquinimod has shown efficacy in murine models of collagen-induced osteoarthritis . This indicates its potential use in the treatment of osteoarthritis.

Treatment of Peritonitis

In murine models of peritonitis, Paquinimod has demonstrated efficacy . This suggests its potential application in treating peritonitis.

Treatment of Type 1 Diabetes

Paquinimod has shown efficacy in murine models of type 1 diabetes . This indicates its potential use in the treatment of type 1 diabetes.

Treatment of Atherosclerosis

Paquinimod has demonstrated efficacy in murine models of atherosclerosis . This suggests its potential application in treating atherosclerosis.

Future Directions

Paquinimod has shown promise in treating various conditions. It has been found to significantly reduce inflammation and result in the regression of fibrosis in a mouse model for liver fibrosis . It has also been found to prevent the development of diabetes in the NOD mouse model for type I diabetes . Further studies are necessary to validate these findings and explore the potential of Paquinimod in treating other conditions .

Mechanism of Action

Target of Action

Paquinimod is an orally active quinoline-3-carboxamide (Q substance) class immunomodulator . Its primary targets are S100A9 (Calgranulin B; MRP14) . S100A9 is a damage-associated molecular pattern protein that plays a crucial role in the inflammatory response and fibrotic processes .

Mode of Action

Paquinimod acts by directly binding to S100A9 and blocking its interaction with the receptor for advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This disruption prevents S100A9 activity, thereby modulating the immune response .

Biochemical Pathways

It is known that s100a9, the target of paquinimod, is involved in various inflammatory and fibrotic processes . By inhibiting S100A9, Paquinimod may impact these pathways, leading to a reduction in inflammation and fibrosis .

Pharmacokinetics

The pharmacokinetics of Paquinimod have been confirmed in human clinical trials .

Result of Action

Paquinimod has been shown to ameliorate fibrotic pathological changes and significantly reduce hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis . It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid (BALF) and suppressed endothelial–mesenchymal transition in vivo . These results suggest that Paquinimod can effectively inhibit disease progression and has a protective effect in experimental lupus .

Action Environment

The action, efficacy, and stability of Paquinimod can be influenced by various environmental factors. For instance, the progression of diseases such as systemic lupus erythematosus (SLE) and idiopathic pulmonary fibrosis (IPF), against which Paquinimod is developed, can be influenced by factors such as the patient’s immune status, co-existing medical conditions, and the use of other medications . .

properties

IUPAC Name

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKSYHCCYVYKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179537
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paquinimod

CAS RN

248282-01-1
Record name Paquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248282-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.